An In-depth Technical Guide to the Basic Properties of (R)-Pyrrolidine-2-carbonitrile Hydrochloride
An In-depth Technical Guide to the Basic Properties of (R)-Pyrrolidine-2-carbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Pyrrolidine-2-carbonitrile hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of proline, it serves as a valuable building block in the synthesis of various pharmacologically active molecules. Notably, the pyrrolidine-2-carbonitrile scaffold is a key pharmacophore in a class of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[1][2][3] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of (R)-Pyrrolidine-2-carbonitrile hydrochloride, along with relevant experimental protocols and its role in biological pathways.
Chemical and Physical Properties
The basic properties of (R)-Pyrrolidine-2-carbonitrile hydrochloride are summarized in the tables below. It is important to note that while some data is available for the racemic mixture or the (S)-enantiomer, specific experimental values for the (R)-enantiomer are not always reported. In such cases, reasonable estimations based on the properties of analogous compounds are provided with clear notation.
General Properties
| Property | Value | Source/Comment |
| Chemical Name | (2R)-pyrrolidine-2-carbonitrile hydrochloride | IUPAC |
| Synonyms | (R)-2-Cyanopyrrolidine hydrochloride | [4] |
| CAS Number | 675602-84-3 | [4][5] |
| Molecular Formula | C₅H₉ClN₂ | [5] |
| Molecular Weight | 132.59 g/mol | [5] |
| Appearance | White to off-white crystalline powder | Based on data for the (S)-enantiomer. |
Physicochemical Data
| Property | Value | Source/Comment |
| Melting Point | Approx. 215-220 °C | Based on the reported range for the (S)-enantiomer hydrochloride. The melting point of enantiomers is identical. |
| pKa (of conjugate acid) | Estimated 8.5 - 9.5 | This is an estimation. The pKa of pyrrolidine's conjugate acid is approximately 11.3.[6] The electron-withdrawing nitrile group at the C2 position is expected to significantly lower the basicity of the secondary amine. |
| Solubility | Soluble in water | Based on data for the (S)-enantiomer hydrochloride. Quantitative data is not readily available. Expected to be soluble in polar protic solvents like methanol and ethanol, and sparingly soluble in nonpolar organic solvents. |
| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). Sensitive to air and moisture. | Based on general handling information for similar compounds and data for the (S)-enantiomer. |
Experimental Protocols
Detailed experimental protocols for the characterization of (R)-Pyrrolidine-2-carbonitrile hydrochloride are not widely published. Therefore, this section provides standardized methodologies for determining the key properties outlined above.
Determination of Melting Point (Capillary Method)
Objective: To determine the melting range of the compound.
Methodology:
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A small, dry sample of (R)-Pyrrolidine-2-carbonitrile hydrochloride is finely powdered.
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The powdered sample is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acidity of the protonated amine (conjugate acid).
Methodology:
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A precise weight of (R)-Pyrrolidine-2-carbonitrile hydrochloride is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
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The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.
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The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
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The pH of the solution is recorded after each addition of the titrant, allowing for equilibration.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point, which is the point where half of the protonated amine has been neutralized.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the concentration of a saturated solution of the compound in water.
Methodology:
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An excess amount of (R)-Pyrrolidine-2-carbonitrile hydrochloride is added to a known volume of water in a sealed flask.
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The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is allowed to settle, or it is filtered/centrifuged to separate the undissolved solid.
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A known volume of the clear, saturated supernatant is carefully removed.
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The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as HPLC with UV detection or quantitative NMR.
Synthesis Outline
The synthesis of enantiomerically pure pyrrolidine derivatives often starts from a chiral precursor. For (R)-Pyrrolidine-2-carbonitrile hydrochloride, a common starting material would be D-proline (the unnatural enantiomer of proline).
A generalized synthetic workflow is as follows:
Caption: Generalized synthetic workflow for (R)-Pyrrolidine-2-carbonitrile hydrochloride.
Biological Context: Role in DPP-4 Inhibition
Pyrrolidine-2-carbonitrile derivatives are potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4).[1][2][3] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7]
The inhibition of DPP-4 leads to increased levels of active GLP-1 and GIP, which in turn stimulates insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells in a glucose-dependent manner. This ultimately results in improved glycemic control.[7]
DPP-4 Inhibition Signaling Pathway
The mechanism of action of DPP-4 inhibitors is illustrated in the following signaling pathway diagram:
Caption: Signaling pathway of DPP-4 inhibition for improved glycemic control.
Conclusion
(R)-Pyrrolidine-2-carbonitrile hydrochloride is a fundamentally important chiral building block with direct relevance to the development of therapeutics for metabolic diseases. While a complete experimental dataset for this specific enantiomer is not fully available in the public domain, this guide provides a robust summary of its known and estimated basic properties, standardized experimental protocols for their determination, a plausible synthetic route, and its mechanism of action in a key biological pathway. This information serves as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
References
- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-PYRROLIDINE-2-CARBONITRILE HYDROCHLORIDE CAS#: 675602-84-3 [amp.chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. quora.com [quora.com]
- 7. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
